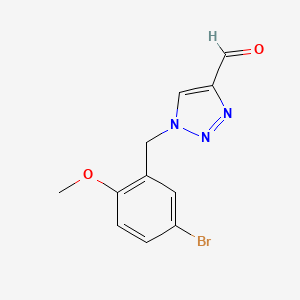
1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo and methoxy group on the benzyl ring, which is attached to a triazole ring with a carbaldehyde functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to form 5-bromo-2-methoxybenzyl azide. The azide is then reacted with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. Finally, the triazole derivative is oxidized to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide formation.
Major Products Formed
Oxidation: 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-methanol.
Substitution: 1-(5-azido-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the bromo and methoxy groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate: This compound also contains a 5-bromo-2-methoxybenzyl group but is attached to a piperazine ring instead of a triazole ring.
5-bromo-2-methoxybenzyl bromide: A simpler compound that lacks the triazole and carbaldehyde groups but shares the bromo and methoxy substituents on the benzyl ring.
Uniqueness
1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the triazole ring and the carbaldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations.
Propriétés
Formule moléculaire |
C11H10BrN3O2 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-11-3-2-9(12)4-8(11)5-15-6-10(7-16)13-14-15/h2-4,6-7H,5H2,1H3 |
Clé InChI |
OIBVCNJSDXKCAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


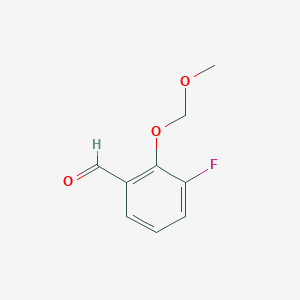
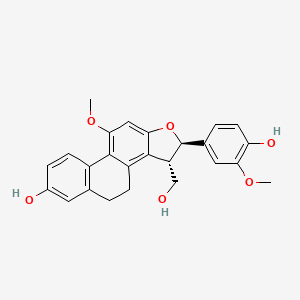
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)

![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
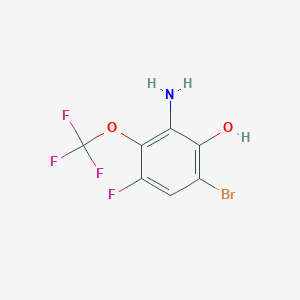
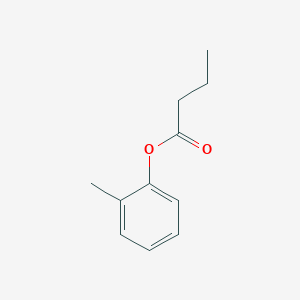
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
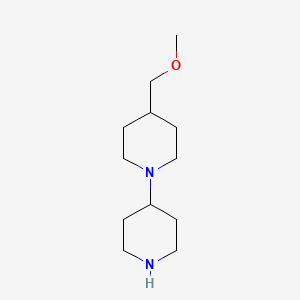
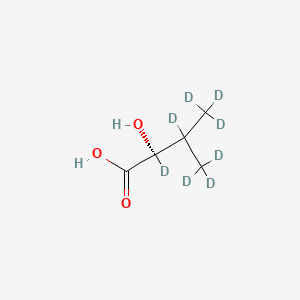
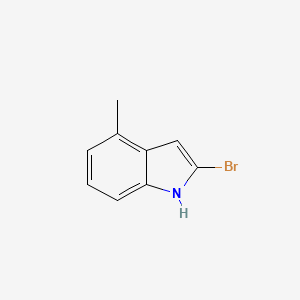
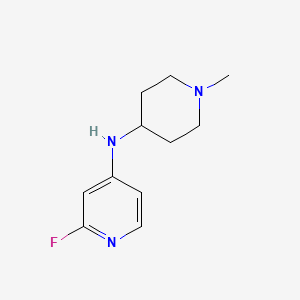
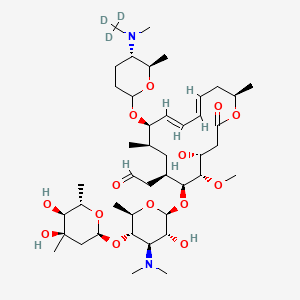
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
